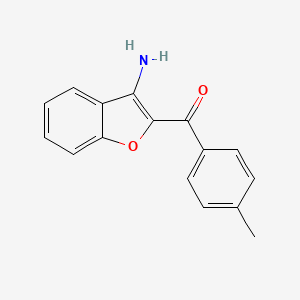

(3-Amino-1-benzofuran-2-yl)(4-methylphenyl)methanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3-amino-1-benzofuran-2-yl)-(4-methylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO2/c1-10-6-8-11(9-7-10)15(18)16-14(17)12-4-2-3-5-13(12)19-16/h2-9H,17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWDKAEJDRNLHKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3O2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60347266 | |

| Record name | (3-Amino-1-benzofuran-2-yl)(4-methylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60347266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

333435-40-8 | |

| Record name | (3-Amino-1-benzofuran-2-yl)(4-methylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60347266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(3-Amino-1-benzofuran-2-yl)(4-methylphenyl)methanone synthesis pathway

An In-depth Technical Guide to the Synthesis of (3-Amino-1-benzofuran-2-yl)(4-methylphenyl)methanone

Abstract

This compound is a key heterocyclic scaffold with significant potential in medicinal chemistry and materials science. Its structure, featuring a 3-aminobenzofuran core acylated at the 2-position, makes it an attractive target for synthetic exploration. This guide provides a comprehensive, technically detailed pathway for its synthesis, designed for researchers, chemists, and professionals in drug development. We will delve into a robust and efficient two-step synthetic sequence, explaining the underlying chemical principles, providing a detailed experimental protocol, and discussing the critical parameters that ensure a successful outcome. The synthesis proceeds via an initial O-alkylation of 2-hydroxybenzonitrile followed by a base-mediated intramolecular Thorpe-Ziegler cyclization.

Introduction and Strategic Overview

The benzofuran motif is a cornerstone in numerous biologically active compounds and natural products, exhibiting a wide range of pharmacological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1] The introduction of an amino group at the C3 position and an acyl group at the C2 position can significantly modulate the biological profile of the benzofuran core, making these derivatives highly sought after in drug discovery programs.[2]

The synthesis of this compound presents a unique challenge: the concurrent formation of the furan ring and the installation of the amino and ketone functionalities with precise regiochemistry. A direct Friedel-Crafts acylation of 3-aminobenzofuran is often complicated by poor regioselectivity and potential side reactions involving the amino group.[3] Therefore, a more elegant and controlled strategy is required.

The pathway detailed in this guide builds the molecule sequentially, ensuring high regioselectivity. The core logic is as follows:

-

Coupling of Precursors: An ether linkage is first formed between a phenol-containing nitrile (2-hydroxybenzonitrile) and an α-haloketone (2-bromo-1-(4-methylphenyl)ethanone). This step assembles all the necessary atoms for the final heterocyclic ring.

-

Intramolecular Cyclization: The molecule is then induced to cyclize via a base-catalyzed reaction. This key step, a variation of the Thorpe-Ziegler reaction, involves the nucleophilic attack of the nitrile's α-carbon onto the ketone carbonyl, forming the furan ring and generating the C3-amino group in a single, efficient transformation.[4][5]

This approach is advantageous due to the accessibility of the starting materials and the high efficiency of the cyclization step.

Synthesis Pathway Workflow

The overall synthetic transformation is illustrated below.

Caption: Overall workflow for the synthesis of the target compound.

Mechanistic Insights

Step 1: O-Alkylation

This step is a classic Williamson ether synthesis. The weakly acidic phenolic proton of 2-hydroxybenzonitrile is deprotonated by a mild base, typically potassium carbonate, to form a phenoxide anion. This potent nucleophile then attacks the electrophilic carbon of 2-bromo-1-(4-methylphenyl)ethanone in an SN2 reaction, displacing the bromide ion and forming the key ether intermediate. The choice of a polar aprotic solvent like dimethylformamide (DMF) or acetone facilitates this reaction by solvating the cation without interfering with the nucleophile.

Step 2: Intramolecular Thorpe-Ziegler Cyclization

This is the critical ring-forming step. A strong, non-nucleophilic base, such as sodium ethoxide or DBU, deprotonates the carbon alpha to the nitrile group, creating a carbanion. This carbanion then acts as an intramolecular nucleophile, attacking the adjacent electrophilic carbonyl carbon. This process forms a five-membered ring and a transient imine, which rapidly tautomerizes to the more stable enamine. The enamine functionality within the benzofuran ring system is the final 3-amino group.[5] This reaction is highly efficient due to the favorable proximity of the reacting groups (a Thorpe-Ingold effect).

Caption: Simplified mechanism of the Thorpe-Ziegler cyclization step.

Detailed Experimental Protocol

Safety Precaution: This protocol involves hazardous materials. All operations should be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Reagents and Materials

| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Notes |

| 2-Hydroxybenzonitrile | C₇H₅NO | 119.12 | 1.0 | Starting material |

| 2-Bromo-1-(4-methylphenyl)ethanone | C₉H₉BrO | 213.07 | 1.05 | Alkylating agent |

| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 1.5 | Base for Step 1 |

| Sodium Ethoxide (NaOEt) | C₂H₅NaO | 68.05 | 1.2 | Base for Step 2 |

| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | - | Solvent for Step 1 |

| Ethanol (EtOH) | C₂H₅OH | 46.07 | - | Solvent for Step 2 |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | - | Extraction Solvent |

| Brine | NaCl(aq) | - | - | Washing Solution |

Step-by-Step Procedure

Step 1: Synthesis of 2-(2-oxo-2-(p-tolyl)ethoxy)benzonitrile

-

To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-hydroxybenzonitrile (5.95 g, 50 mmol) and anhydrous potassium carbonate (10.36 g, 75 mmol).

-

Add 100 mL of anhydrous dimethylformamide (DMF).

-

Stir the suspension at room temperature for 15 minutes.

-

Add 2-bromo-1-(4-methylphenyl)ethanone (11.18 g, 52.5 mmol) portion-wise to the stirred suspension.

-

Heat the reaction mixture to 80°C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and pour it into 500 mL of ice-cold water.

-

A solid precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with water.

-

Dry the crude solid intermediate under vacuum. The product can be purified further by recrystallization from ethanol if necessary.

Step 2: Synthesis of this compound

-

In a 250 mL round-bottom flask, dissolve the dried intermediate from Step 1 (e.g., 12.6 g, 50 mmol, assuming 100% conversion for calculation) in 120 mL of absolute ethanol.

-

Warm the mixture gently to ensure complete dissolution.

-

To this solution, add sodium ethoxide (4.08 g, 60 mmol) carefully in portions. The solution may change color and become warm.

-

Stir the reaction mixture at room temperature for 2-3 hours. The formation of the product is often indicated by a precipitate. Monitor the reaction by TLC.

-

Upon completion, neutralize the reaction mixture carefully with a few drops of glacial acetic acid.

-

Reduce the solvent volume under reduced pressure.

-

Add 100 mL of water to the residue, which will cause the crude product to precipitate.

-

Collect the solid by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol.

-

Dry the final product under vacuum.

Purification and Characterization

The final product can be purified by recrystallization from a suitable solvent system such as ethanol/water or by column chromatography on silica gel using an ethyl acetate/hexane gradient.

Expected Characterization Data:

-

Appearance: Typically a white to off-white or yellow solid.

-

¹H NMR: Expect signals for the aromatic protons of the benzofuran and p-tolyl rings, a singlet for the methyl group, and a broad singlet for the NH₂ protons.

-

¹³C NMR: Expect signals corresponding to the aromatic carbons, the carbonyl carbon, and the methyl carbon.

-

Mass Spectrometry (MS): The ESI-MS should show the [M+H]⁺ ion corresponding to the molecular weight of the product (252.29 g/mol ).

-

Infrared (IR) Spectroscopy: Look for characteristic peaks for N-H stretching (amine), C=O stretching (ketone), and C-O-C stretching (ether).

Conclusion

The described two-step synthesis provides a reliable and efficient route to this compound. The strategy leverages a classic Williamson ether synthesis followed by a powerful Thorpe-Ziegler intramolecular cyclization. This method offers high yields and excellent regiocontrol, avoiding the pitfalls of other potential synthetic routes. The resulting compound serves as a valuable building block for further chemical modification, enabling access to a diverse library of novel benzofuran derivatives for evaluation in pharmaceutical and materials science applications.

References

-

Hasanvand, Z., et al. (2022). Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer's disease. Darujournal of Pharmaceutical Sciences, 30(2), 265-277. Available at: [Link][6]

- Thorpe, J. F. (1904). The formation and reactions of imino-compounds. Part I. Condensation of ethyl cyanoacetate with its sodium derivative. Journal of the Chemical Society, Transactions, 85, 1726–1761.

-

Schaefer, J. P., & Bloomfield, J. J. (2011). The Dieckmann Condensation (Including the Thorpe-Ziegler Condensation). Organic Reactions, 1-203. Available at: [Link][4]

- Asiri, A. M., & Khan, S. A. (2010). Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. Journal of the Korean Chemical Society, 54(6), 708-712.

-

Ye, X., et al. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules, 29(16), 3689. Available at: [Link][2][7]

-

Cui, M., et al. (2011). Synthesis and evaluation of benzofuran-2-yl(phenyl)methanone derivatives as ligands for β-amyloid plaques. Bioorganic & Medicinal Chemistry, 19(13), 4148-4153. Available at: [Link][8]

-

Li, J., et al. (2022). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 12(45), 29286-29305. Available at: [Link][1]

-

Kim, J., et al. (2022). Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy. RSC Advances, 12(48), 31235-31239. Available at: [Link][3]

-

Chem-Station. (2014). Thorpe-Ziegler Reaction. Chem-Station International Edition. Available at: [Link][5]

Sources

- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thorpe reaction - Wikipedia [en.wikipedia.org]

- 5. Thorpe-Ziegler Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 6. Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and evaluation of benzofuran-2-yl(phenyl)methanone derivatives as ligands for β-amyloid plaques - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of (3-Amino-1-benzofuran-2-yl)(4-methylphenyl)methanone

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Amino-1-benzofuran-2-yl)(4-methylphenyl)methanone, a member of the aminobenzofuran class of heterocyclic compounds, represents a scaffold of significant interest in medicinal chemistry. The benzofuran core is a constituent of numerous biologically active molecules, and its derivatives have shown a wide array of pharmacological activities, including potential applications in oncology and neurodegenerative disease.[1][2] A thorough understanding of the physicochemical properties of this specific molecule is a critical prerequisite for its advancement in any drug discovery and development pipeline. These properties govern its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, and are fundamental to formulation development and in-vivo performance.

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. In the absence of extensive published experimental data for this specific entity, this document presents computationally predicted values for key parameters. More importantly, it furnishes detailed, field-proven, step-by-step experimental protocols to enable researchers to determine these properties empirically. The methodologies described are designed to ensure data integrity and reproducibility, forming a self-validating framework for the comprehensive characterization of this compound.

Chemical Identity and Structure

The foundational step in characterizing any compound is to confirm its identity and structure.

-

Chemical Name: this compound

-

CAS Number: 333435-40-8

-

Molecular Formula: C₁₆H₁₃NO₂

-

Molecular Weight: 251.28 g/mol

The molecular structure, depicted below, consists of a central benzofuran ring system. An amino group is substituted at the 3-position, and a 4-methylphenyl ketone (p-toluoyl) group is attached at the 2-position. This arrangement of functional groups is anticipated to dictate the molecule's chemical reactivity, polarity, and potential for intermolecular interactions.

Sources

Technical Guide: Elucidating the Putative Mechanism of Action of (3-Amino-1-benzofuran-2-yl)(4-methylphenyl)methanone

A Guide for Researchers and Drug Development Professionals

Abstract

(3-Amino-1-benzofuran-2-yl)(4-methylphenyl)methanone is a member of the benzofuran class of heterocyclic compounds, a scaffold known for a wide array of pharmacological activities.[1][2][3] While direct studies on this specific molecule are not extensively published, the known biological profiles of structurally related 3-aminobenzofuran and other benzofuran derivatives allow for the formulation of several well-grounded hypotheses regarding its mechanism of action. This guide synthesizes the current understanding of benzofuran pharmacology to propose putative mechanisms and provides a framework of experimental protocols to systematically investigate these hypotheses. The primary proposed mechanisms of action for this compound fall into two main categories: oncology and neurodegeneration, with potential enzyme inhibition being a cross-cutting theme.

Introduction to the Benzofuran Scaffold

The benzofuran ring system, consisting of a fused benzene and furan ring, is a privileged scaffold in medicinal chemistry.[2][4] This structural motif is present in numerous natural products and synthetic molecules that exhibit a broad spectrum of biological effects, including anticancer, antiviral, anti-inflammatory, neuroprotective, and antifungal properties.[1][3][5] The versatility of the benzofuran core allows for substitutions at various positions, leading to a diverse chemical space and a wide range of pharmacological activities.[2] The subject of this guide, this compound, features a 3-amino substitution and a 2-keto linkage to a methylphenyl group, suggesting potential interactions with multiple biological targets.

Hypothesized Mechanism of Action I: Anticancer Activity

A significant body of research points to the potent anticancer activities of benzofuran derivatives.[1][2][3][6][7] Based on this, a primary putative mechanism for this compound is the inhibition of cancer cell proliferation and induction of apoptosis.

Putative Target: Lysine-Specific Demethylase 1 (LSD1)

Lysine-Specific Demethylase 1 (LSD1) is an enzyme that plays a critical role in carcinogenesis by regulating gene expression through histone demethylation.[6] It has emerged as a promising target for cancer therapy.[6] Several novel benzofuran derivatives have been identified as potent LSD1 inhibitors, demonstrating robust antitumor efficacy in vitro and in vivo.[6]

-

Proposed Mechanism: this compound may act as an inhibitor of LSD1. By binding to the enzyme, it could block its demethylase activity, leading to alterations in gene expression that suppress tumor growth and induce apoptosis. The aminobenzofuran core could play a crucial role in interacting with the active site of LSD1.

Putative Pathway: Induction of Apoptosis via Reactive Oxygen Species (ROS)

Another well-documented anticancer mechanism for benzofuran derivatives involves the induction of oxidative stress and subsequent apoptosis in cancer cells.[5]

-

Proposed Mechanism: The compound may selectively increase the levels of reactive oxygen species (ROS) within cancer cells. This disruption of the mitochondrial membrane potential can lead to the release of cytochrome c, which in turn activates the caspase cascade (specifically Caspase-3/7), culminating in programmed cell death (apoptosis).[5]

Figure 1: Hypothesized pathway for apoptosis induction via increased ROS in cancer cells.

Hypothesized Mechanism of Action II: Neuroprotective Activity

Recent studies have highlighted the potential of 3-aminobenzofuran derivatives as multifunctional agents for the treatment of neurodegenerative diseases like Alzheimer's.[8][9][10]

Putative Target: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE)

Inhibition of cholinesterases is a key therapeutic strategy for Alzheimer's disease. A novel series of 3-aminobenzofuran derivatives has been shown to be potent inhibitors of both AChE and BuChE.[8][10]

-

Proposed Mechanism: this compound may act as a dual inhibitor of AChE and BuChE. By preventing the breakdown of the neurotransmitter acetylcholine, the compound could help to alleviate the cognitive symptoms associated with Alzheimer's disease. Kinetic studies on related compounds suggest a mixed-type inhibition.[8][10]

Putative Activity: Inhibition of Amyloid-Beta (Aβ) Aggregation

The aggregation of amyloid-beta peptides is a pathological hallmark of Alzheimer's disease. Some 3-aminobenzofuran derivatives have demonstrated the ability to inhibit both self-induced and AChE-induced Aβ aggregation.[8][9]

-

Proposed Mechanism: The compound may interfere with the aggregation process of Aβ peptides, preventing the formation of toxic oligomers and plaques in the brain.[9]

Figure 2: Dual hypothesized neuroprotective mechanism of action.

Other Potential Mechanisms

The broad bioactivity of the benzofuran scaffold suggests other potential mechanisms:

-

SIRT2 Inhibition: A series of benzofuran derivatives have been identified as selective inhibitors of Sirtuin 2 (SIRT2), a class III histone deacetylase implicated in cancer and neurodegenerative diseases.[11]

-

Monoamine Transporter Interaction: Some benzofuran derivatives are known to interact with serotonin, dopamine, and norepinephrine transporters, suggesting potential applications as CNS stimulants or antidepressants.[12][13]

Proposed Experimental Workflows for Mechanism Elucidation

To validate the hypothesized mechanisms of action for this compound, a systematic experimental approach is required.

In Vitro Anticancer Activity Workflow

Figure 3: Experimental workflow to investigate anticancer properties.

Protocol 1: MTT Cytotoxicity Assay

-

Cell Culture: Plate cancer cell lines (e.g., K562, HeLa) in 96-well plates and incubate for 24 hours.[1]

-

Compound Treatment: Treat cells with varying concentrations of this compound for 48 hours. A vehicle control (e.g., 1% DMSO) should be included.[1]

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for formazan crystal formation.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell viability.

Protocol 2: Caspase-Glo 3/7 Assay for Apoptosis

-

Cell Treatment: Seed cells in a 96-well plate and treat with the test compound at its IC50 concentration for various time points (e.g., 6, 12, 24 hours).

-

Reagent Addition: Add Caspase-Glo 3/7 reagent to each well, mix, and incubate at room temperature for 1 hour.

-

Luminescence Measurement: Measure the luminescence of each sample using a luminometer. An increase in luminescence indicates an increase in caspase-3/7 activity.[5]

In Vitro Neuroprotective Activity Workflow

Protocol 3: Cholinesterase Inhibition Assay (Ellman's Method)

-

Enzyme Preparation: Prepare solutions of AChE (from electric eel) and BuChE (from equine serum).

-

Reaction Mixture: In a 96-well plate, mix the enzyme, DTNB (Ellman's reagent), and the test compound at various concentrations in a phosphate buffer.

-

Initiate Reaction: Add the substrate (acetylthiocholine iodide or butyrylthiocholine iodide) to start the reaction.

-

Absorbance Measurement: Monitor the change in absorbance at 412 nm over time. The rate of color change is proportional to the enzyme activity.

-

Data Analysis: Calculate the IC50 values for the inhibition of both AChE and BuChE.[9]

Summary of Quantitative Data from Related Compounds

To provide context for potential efficacy, the following table summarizes IC50 values of various benzofuran derivatives against relevant targets from the literature.

| Compound Class | Target | IC50 Value | Cell Line/System | Reference |

| Benzofuran Derivative (17i) | LSD1 | 0.065 µM | Molecular Assay | [6] |

| Benzofuran Derivative (17i) | Proliferation | 2.06 µM | H460 (Lung Cancer) | [6] |

| 3-Aminobenzofuran (5f) | AChE | 0.64 µM | In Vitro (Eel) | [9][10] |

| 3-Aminobenzofuran (5f) | BuChE | 1.12 µM | In Vitro (Equine) | [9][10] |

| Benzofuran Derivative (7e) | SIRT2 | 3.81 µM | Enzymatic Assay | [11] |

Conclusion

While the precise mechanism of action for this compound remains to be empirically determined, the rich pharmacology of the benzofuran scaffold provides a strong foundation for targeted investigation. The most promising putative mechanisms involve anticancer activity, likely through LSD1 inhibition or induction of apoptosis, and neuroprotective effects via cholinesterase and Aβ aggregation inhibition. The experimental workflows detailed in this guide offer a clear path to systematically test these hypotheses, elucidate the compound's true biological function, and assess its therapeutic potential.

References

- Design, synthesis and biological evaluation of novel benzofuran derivatives as potent LSD1 inhibitors. PubMed.

- Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. MDPI.

- Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PMC - PubMed Central.

- Novel benzofuran derivatives: Synthesis and antitumor activity.

- Synthesis and Evaluation of Novel Benzofuran Derivatives as Selective SIRT2 Inhibitors. MDPI.

- Novel 3-aminobenzofuran derivatives as multifunctional agents for the tre

- Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer's disease. PMC - PubMed Central.

- (PDF) Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer's disease.

- Substituted benzofuran. Wikipedia.

- Aminobenzofuran-containing analogues of proximicins exhibit higher antiproliferative activity against human UG-87 glioblastoma cells compared to temozolomide. PMC - PubMed Central.

- New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. MDPI.

- Mini Review on Important Biological Properties of Benzofuran Deriv

- Natural source, bioactivity and synthesis of benzofuran deriv

- Synthesis and pharmacological examination of benzofuran, indan, and tetralin analogues of 3,4-(methylenedioxy)amphetamine. PubMed.

Sources

- 1. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents [mdpi.com]

- 2. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Aminobenzofuran-containing analogues of proximicins exhibit higher antiproliferative activity against human UG-87 glioblastoma cells compared to temozolomide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Design, synthesis and biological evaluation of novel benzofuran derivatives as potent LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Substituted benzofuran - Wikipedia [en.wikipedia.org]

- 13. Synthesis and pharmacological examination of benzofuran, indan, and tetralin analogues of 3,4-(methylenedioxy)amphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of 3-Aminobenzofuran Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Emergence of the 3-Aminobenzofuran Scaffold in Medicinal Chemistry

The benzofuran nucleus, a heterocyclic system composed of a fused benzene and furan ring, is a privileged scaffold in medicinal chemistry, present in numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] Among its various substituted forms, the 3-aminobenzofuran moiety has garnered significant attention from researchers and drug development professionals. The introduction of an amino group at the C-3 position imparts unique physicochemical properties and offers a versatile handle for structural modifications, leading to a diverse range of pharmacological effects.[3]

This in-depth technical guide provides a comprehensive overview of the synthesis and significant biological activities of 3-aminobenzofuran derivatives. We will delve into their anticancer, neuroprotective, antimicrobial, anti-inflammatory, antiviral, and antioxidant properties, supported by quantitative data, detailed experimental protocols, and mechanistic insights. This document is designed to serve as a valuable resource for researchers and scientists in the field of drug discovery and development, offering both foundational knowledge and practical guidance for harnessing the therapeutic potential of this promising class of compounds.

Synthetic Strategies for 3-Aminobenzofuran Derivatives

The development of efficient and versatile synthetic methodologies is crucial for exploring the full potential of the 3-aminobenzofuran scaffold. Several effective strategies have been established, each offering distinct advantages in terms of substrate scope, reaction conditions, and scalability.

One-Pot Domino Synthesis from 2-Hydroxybenzonitriles

A highly efficient approach for the synthesis of 3-aminobenzofuran-2-carboxamides involves a one-pot reaction starting from readily available 2-hydroxybenzonitriles. This method proceeds through an initial O-alkylation with an α-halo nitrile, followed by an intramolecular Thorpe-Ziegler cyclization.[4]

Experimental Protocol: Synthesis of 3-Aminobenzofuran-2-carboxamide from 2-Hydroxybenzonitrile [4]

-

Step 1: O-Alkylation.

-

To a solution of 2-hydroxybenzonitrile (1.0 eq) in dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 eq).

-

Stir the mixture at room temperature for 15 minutes.

-

Add chloroacetonitrile (1.2 eq) dropwise to the reaction mixture.

-

Heat the reaction to 80°C and stir for 3 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 2-(cyanomethoxy)benzonitrile.

-

-

Step 2: Thorpe-Ziegler Cyclization.

-

Dissolve the crude 2-(cyanomethoxy)benzonitrile in ethanol.

-

Add a solution of potassium hydroxide (KOH, 1.5 eq) in ethanol to the mixture.

-

Heat the reaction to 75°C and stir for 3 hours.

-

Monitor the formation of the product by TLC.

-

After completion, cool the reaction mixture and neutralize with dilute hydrochloric acid (HCl).

-

The precipitated solid is filtered, washed with water, and dried to afford 3-aminobenzofuran-2-carboxamide.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Copper-Catalyzed Annulative Amination

A facile, one-step synthesis of 3-aminobenzofurans can be achieved through a copper-catalyzed annulative amination of ortho-alkynylphenols with O-acylated hydroxylamines. This method offers mild reaction conditions and a broad substrate scope.[5]

Experimental Protocol: Copper-Catalyzed Synthesis of 3-Aminobenzofurans [5]

-

Reaction Setup:

-

In a reaction vial, combine the ortho-alkynylphenol (1.0 eq), O-acylated hydroxylamine (1.2 eq), copper(II) trifluoromethanesulfonate (Cu(OTf)₂, 10 mol%), and lithium tert-butoxide (LiOt-Bu, 2.0 eq).

-

Add N-methyl-2-pyrrolidone (NMP) as the solvent.

-

-

Reaction Execution:

-

Stir the reaction mixture at room temperature for 4 hours.

-

Monitor the reaction progress by TLC.

-

-

Work-up and Purification:

-

Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the product with ethyl acetate (3 x 20 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

-

Anticancer Activity: Targeting Key Signaling Pathways

3-Aminobenzofuran derivatives have emerged as a promising class of anticancer agents, demonstrating potent cytotoxic effects against a variety of human cancer cell lines. Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of critical signaling pathways that drive tumor growth and proliferation.

Inhibition of the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, survival, and metabolism, and its aberrant activation is a hallmark of many cancers.[6] Several benzofuran derivatives have been shown to exert their anticancer effects by inhibiting this critical signaling cascade.[6][7]

For instance, certain benzo[b]furan derivatives have demonstrated potent efficacy against breast cancer cells (MCF-7) with IC₅₀ values in the nanomolar range (e.g., 0.051 µM and 0.057 µM). These compounds were found to induce cell cycle arrest at the G2/M phase and trigger mitochondrial-mediated apoptosis by inhibiting the PI3K/Akt/mTOR signaling pathway.[6]

Induction of Apoptosis via the Extrinsic Pathway

Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis, and its evasion is a key characteristic of cancer cells. Some benzofuran-substituted chalcone derivatives have been shown to trigger apoptosis through the extrinsic pathway in human lung and breast cancer cells.[8] This pathway is initiated by the binding of death ligands to death receptors on the cell surface, leading to the activation of a caspase cascade.

Studies have demonstrated that certain benzofuran derivatives can increase the expression of key apoptotic proteins and activate caspase-3, a key executioner caspase.[3][9] For example, treatment of cancer cells with specific benzofuran derivatives led to a significant, dose-dependent increase in caspase-3/7 activity.[3][10]

Quantitative Data: In Vitro Anticancer Activity

| Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Reference(s) |

| Benzo[b]furan | MCF-7 (Breast) | 0.051 | [6] |

| Benzo[b]furan | MCF-7 (Breast) | 0.057 | [6] |

| Benzofuran-chalcone | MCF-7 (Breast) | 2.71 - 9.37 | [8] |

| Benzofuran-chalcone | MDA-MB-231 (Breast) | 2.12 - 5.36 | [8] |

| Benzofuran-chalcone | A549 (Lung) | 2.21 - 3.23 | [8] |

| Benzofuran-chalcone | H1299 (Lung) | 2.92 - 6.07 | [8] |

Experimental Protocol: MTT Assay for Anticancer Activity

-

Cell Seeding:

-

Seed human cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of appropriate culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare stock solutions of the 3-aminobenzofuran derivatives in dimethyl sulfoxide (DMSO).

-

Prepare serial dilutions of the compounds in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.

-

Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

-

-

Incubation:

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

-

MTT Addition and Incubation:

-

Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.

-

Incubate the plate for an additional 4 hours at 37°C.

-

-

Formazan Solubilization and Absorbance Measurement:

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration compared to the vehicle control.

-

Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

-

Neuroprotective Effects in Alzheimer's Disease

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline and memory loss. One of the key pathological features of AD is the deficiency of the neurotransmitter acetylcholine (ACh) due to its hydrolysis by acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[11] 3-Aminobenzofuran derivatives have emerged as promising multifunctional agents for the treatment of AD, primarily through their potent inhibition of these cholinesterase enzymes.[11][12][13]

Cholinesterase Inhibition

A series of novel 3-aminobenzofuran derivatives have been designed and synthesized as potent inhibitors of both AChE and BuChE.[11][12] In vitro studies using the Ellman's method have demonstrated that many of these compounds exhibit significant inhibitory activity, with IC₅₀ values in the micromolar to nanomolar range.[11]

The structure-activity relationship (SAR) studies have revealed that the nature and position of substituents on the 3-aminobenzofuran scaffold play a crucial role in their inhibitory potency. For instance, derivatives with electron-withdrawing groups like fluoro, chloro, and bromo often show enhanced inhibitory activity compared to those with electron-donating groups.[11] One particular derivative, containing a 2-fluorobenzyl moiety, has shown excellent inhibitory activity against both AChE and BuChE.[13]

Quantitative Data: Cholinesterase Inhibitory Activity[11]

| Derivative | R Group | AChE IC₅₀ (µM) | BuChE IC₅₀ (µM) |

| 5a | H | 0.81 | 7.62 |

| 5f | 2-F | 0.64 | 0.55 |

| 5h | 4-F | 1.68 | 1.39 |

| 5i | 2-Cl | 1.05 | 9.88 |

| 5l | 2-Br | 1.34 | 10.54 |

| Donepezil | - | 0.016 | 3.99 |

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method) [11]

-

Reagent Preparation:

-

Prepare a 0.1 M phosphate buffer (pH 8.0).

-

Prepare stock solutions of acetylthiocholine iodide (ATCI) and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in the phosphate buffer.

-

Prepare a stock solution of AChE enzyme in the phosphate buffer.

-

Prepare stock solutions of the 3-aminobenzofuran derivatives and a positive control (e.g., donepezil) in DMSO, followed by serial dilutions in the phosphate buffer.

-

-

Assay Procedure (in a 96-well plate):

-

To each well, add 25 µL of the test compound solution at different concentrations.

-

Add 50 µL of the AChE solution to each well and incubate for 15 minutes at 25°C.

-

Add 50 µL of the DTNB solution to each well.

-

Initiate the reaction by adding 25 µL of the ATCI solution to each well.

-

-

Absorbance Measurement:

-

Immediately measure the absorbance at 412 nm using a microplate reader at different time intervals.

-

-

Data Analysis:

-

Calculate the rate of reaction for each concentration.

-

Determine the percentage of inhibition for each concentration relative to the control (without inhibitor).

-

Calculate the IC₅₀ value from the dose-response curve.

-

Antimicrobial Activity: A New Frontier

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Benzofuran derivatives, including those with a 3-amino substitution, have demonstrated promising activity against a range of bacterial and fungal pathogens.[14][15]

Mechanism of Action: Inhibition of DNA Gyrase

One of the key mechanisms underlying the antibacterial activity of some benzofuran derivatives is the inhibition of DNA gyrase, an essential bacterial enzyme involved in DNA replication, repair, and transcription.[4][6][16] DNA gyrase is an attractive target for antibacterial drugs as it is absent in humans.[4]

Benzofuran-pyrazole hybrid compounds have been shown to be potent inhibitors of E. coli DNA gyrase B, with one derivative exhibiting an IC₅₀ of 9.80 µM, comparable to the standard drug ciprofloxacin.[6][16]

Antifungal Activity and Ergosterol Biosynthesis

Some benzofuran derivatives also exhibit antifungal activity, potentially through the disruption of the fungal cell membrane by interfering with ergosterol biosynthesis.[10][17][18][19] Ergosterol is a vital component of the fungal cell membrane, and its inhibition leads to increased membrane permeability and ultimately cell death.[18][19] While specific studies on 3-aminobenzofurans targeting this pathway are emerging, it represents a promising area for further investigation.

Quantitative Data: Antimicrobial Activity

| Derivative Class | Microorganism | MIC (µg/mL) | Reference(s) |

| 3-Benzofurancarboxylic acid | Staphylococcus aureus | 50 - 200 | [20][21] |

| 3-Benzofurancarboxylic acid | Candida albicans | 100 | [20][21] |

| Benzofuran-pyrazole | Various bacteria & fungi | 2.50 - 20.60 | [4][9] |

| Aza-benzofuran | Salmonella typhimurium | 12.5 | [22] |

| Aza-benzofuran | Staphylococcus aureus | 12.5 | [22] |

Broad-Spectrum Biological Potential: A Glimpse into Other Activities

In addition to their well-established anticancer, neuroprotective, and antimicrobial properties, 3-aminobenzofuran derivatives have shown promise in several other therapeutic areas.

Anti-inflammatory Activity

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Some benzofuran derivatives have demonstrated significant anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandins.[3][23] The mechanism of action may involve the inhibition of enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX).[20][22][24] For example, certain aza-benzofuran derivatives have shown potent inhibition of NO production in LPS-stimulated macrophages with IC₅₀ values as low as 16.5 µM.[3]

Antiviral Activity

The search for novel antiviral agents is of paramount importance. Benzofuran derivatives have been investigated for their activity against a range of viruses, including HIV, coronaviruses, and influenza virus.[1][25][26] Some derivatives have been identified as STING (Stimulator of Interferon Genes) agonists, inducing the production of type I interferons and thereby inhibiting viral replication.[25] Certain 3-benzoylbenzofurans and their pyrazole derivatives have shown potent inhibition of HIV pseudoviruses with IC₅₀ values in the sub-micromolar range.[1]

Antioxidant Activity

Oxidative stress is implicated in the pathophysiology of many diseases. Benzofuran derivatives, particularly those with phenolic hydroxyl groups, can act as potent antioxidants by scavenging free radicals.[9][16] The antioxidant capacity of these compounds can be evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[9][16]

Conclusion and Future Perspectives

The 3-aminobenzofuran scaffold represents a highly versatile and promising platform for the design and development of novel therapeutic agents. The diverse range of biological activities, including potent anticancer, neuroprotective, and antimicrobial effects, underscores the significant potential of this class of compounds. The synthetic accessibility of the 3-aminobenzofuran core allows for extensive structure-activity relationship studies, paving the way for the optimization of lead compounds with improved efficacy and selectivity.

Future research in this area should focus on:

-

Elucidation of Detailed Mechanisms of Action: While significant progress has been made, a deeper understanding of the specific molecular targets and signaling pathways for all biological activities is crucial for rational drug design.

-

Expansion of the Chemical Space: The synthesis and biological evaluation of a wider array of 3-aminobenzofuran derivatives with diverse substitution patterns will be essential to fully explore their therapeutic potential.

-

In Vivo Efficacy and Safety Studies: Promising in vitro candidates should be advanced to preclinical in vivo models to assess their efficacy, pharmacokinetic properties, and safety profiles.

References

Sources

- 1. The synthesis and investigation of novel 3-benzoylbenzofurans and pyrazole derivatives for anti-HIV activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]

- 6. New Benzofuran–Pyrazole-Based Compounds as Promising Antimicrobial Agents: Design, Synthesis, DNA Gyrase B Inhibition, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Ergosterol biosynthesis inhibition: a target for antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Palladium-catalyzed synthesis of benzofurans via C-H activation/oxidation tandem reaction and its application to the synthesis of decursivine and serotobenine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Fe-mediated synthesis of N-aryl amides from nitroarenes and acyl chlorides - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 16. New Benzofuran-Pyrazole-Based Compounds as Promising Antimicrobial Agents: Design, Synthesis, DNA Gyrase B Inhibition, and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Frontiers | Abnormal Ergosterol Biosynthesis Activates Transcriptional Responses to Antifungal Azoles [frontiersin.org]

- 18. What are Ergosterol biosynthesis inhibitors and how do they work? [synapse.patsnap.com]

- 19. Ergosterol Biosynthesis - Creative Biolabs [creative-biolabs.com]

- 20. Synthesis, molecular docking evaluation for LOX and COX-2 inhibition and determination of in-vivo analgesic potentials of aurone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Synthesis and anti-inflammatory activity of some benzofuran and benzopyran-4-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. ijbcp.com [ijbcp.com]

- 24. Natural product-driven dual COX-LOX inhibitors: Overview of recent studies on the development of novel anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Identification of new benzofuran derivatives as STING agonists with broad-spectrum antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Bis(Benzofuran–1,3-N,N-heterocycle)s as Symmetric and Synthetic Drug Leads against Yellow Fever Virus | MDPI [mdpi.com]

(3-Amino-1-benzofuran-2-yl)(4-methylphenyl)methanone CAS number and structure

An In-Depth Technical Guide to (3-Amino-1-benzofuran-2-yl)(4-methylphenyl)methanone: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a molecule of significant interest within the benzofuran class of heterocyclic compounds. While specific research on this particular derivative is limited, this document synthesizes information from closely related analogues to offer insights into its chemical properties, plausible synthetic routes, and potential applications in drug discovery and development.

Core Molecular Attributes

This compound is a structurally significant molecule featuring a 3-aminobenzofuran core. This scaffold is a recognized pharmacophore, appearing in numerous biologically active compounds.[1] The presence of the 4-methylphenyl (p-tolyl) ketone moiety suggests potential for specific molecular interactions within biological targets.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 333435-40-8 | |

| Molecular Formula | C₁₆H₁₃NO₂ | [2] |

| Molecular Weight | 251.28 g/mol | [2] |

| Canonical SMILES | CC1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3O2)N | [2] |

| InChI Key | Not available in searched literature. | |

| Appearance | Likely a solid at room temperature. | Inferred from related compounds. |

Chemical Structure:

Caption: 2D structure of this compound.

Synthesis Strategies

Proposed Synthetic Pathway:

A potential synthesis could involve the reaction of a suitably substituted 2-hydroxybenzonitrile with an α-haloketone. A more direct and analogous method for 3-aminobenzofurans involves the copper-catalyzed annulative amination of ortho-alkynylphenols with hydroxylamines.[4]

Caption: Hypothesized two-step synthesis of the target compound.

Experimental Protocol (Hypothetical):

-

Step 1: Williamson Ether Synthesis. To a solution of 2-hydroxybenzonitrile in a suitable solvent (e.g., acetone or DMF), add a base such as potassium carbonate. Subsequently, add 1-chloro-2-(4-methylphenyl)ethan-1-one and heat the mixture to reflux. Monitor the reaction by thin-layer chromatography (TLC) until completion. After cooling, the product, 2-(2-(4-methylphenyl)-2-oxoethoxy)benzonitrile, can be isolated by extraction and purified by column chromatography.

-

Step 2: Intramolecular Cyclization. The intermediate from Step 1 is dissolved in a solvent like DMF, and a strong base such as potassium tert-butoxide is added. The reaction mixture is heated. This promotes an intramolecular cyclization to form the 3-aminobenzofuran ring. The final product, this compound, can then be isolated and purified.

Self-Validating System: The progress of each step should be monitored by TLC. The structure of the intermediate and the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS). The expected spectral data would include characteristic peaks for the aromatic protons, the amino group, the carbonyl group, and the methyl group.

Potential Applications in Drug Development

The benzofuran scaffold is a key feature in many compounds with diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1] The structural similarity of this compound to other biologically active benzofuran derivatives suggests its potential as a valuable lead compound in several therapeutic areas.

3.1. Anticancer Potential:

Numerous benzofuran derivatives have demonstrated significant anticancer activity.[1] For instance, some benzofuran-2-yl methanone compounds have shown antiproliferative effects against human cancer cell lines.[5] The mechanism of action for such compounds can vary, but often involves the inhibition of key enzymes or receptors involved in cancer cell proliferation and survival. The title compound could be investigated for similar activities.

3.2. Neurodegenerative Diseases:

Benzofuran-2-yl(phenyl)methanone derivatives have been synthesized and evaluated as ligands for β-amyloid plaques, which are a hallmark of Alzheimer's disease.[6] Compounds with high affinity for Aβ aggregates are valuable as potential diagnostic imaging agents or as therapeutics to prevent plaque formation. The structural features of this compound make it a candidate for investigation in this area.

3.3. Enzyme Inhibition:

The benzofuran nucleus is present in compounds that act as inhibitors of various enzymes. For example, novel enaminone-linked benzofuran derivatives have been identified as dual inhibitors of VEGFR-2 and hCA IX, both of which are therapeutic targets in cancer.[7] The title compound could be screened against a panel of kinases and other enzymes to identify potential inhibitory activities.

Caption: Potential therapeutic applications of the target compound.

Future Directions and Conclusion

This compound represents a promising, yet underexplored, chemical entity. Its synthesis is achievable through established methodologies for 3-aminobenzofuran derivatives. The rich pharmacology of the benzofuran scaffold provides a strong rationale for its investigation as a potential therapeutic agent.

Future research should focus on:

-

Optimized Synthesis and Characterization: Development and validation of a high-yield synthetic protocol followed by comprehensive structural elucidation using modern analytical techniques.

-

In Vitro Biological Screening: Evaluation of the compound's activity against a broad range of biological targets, including cancer cell lines, key enzymes in pathological pathways, and microbial strains.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogues to identify key structural features that contribute to biological activity and to optimize lead compounds.

References

-

Weaver, G. W., et al. (2025). Synthesis of fluorinated 3-aminobenzofurans via a tandem SNAr-cyclocondensation strategy. RSC Advances. [Link]

-

Schneider, C., & Snieckus, V. (2011). Synthesis of 3-Aminobenzofurans via Cu-Catalyzed Annulative Amination. Synfacts. [Link]

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Hasanvand, Z., et al. (2022). Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer's disease. Frontiers in Chemistry. [Link]

-

Asiri, A. M., & Khan, S. A. (2010). Mini Review on Important Biological Properties of Benzofuran Derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

-

Xu, X., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances. [Link]

-

Patel, H., et al. (2011). Synthesis of some novel benzofuran-2-yl(4,5-dihyro-3,5-substituted diphenylpyrazol-1-yl) methanones and studies on the antiproliferative effects and reversal of multidrug resistance of human MDR1-gene transfected mouse lymphoma cells in vitro. European Journal of Medicinal Chemistry. [Link]

-

Cui, M., et al. (2011). Synthesis and evaluation of benzofuran-2-yl(phenyl)methanone derivatives as ligands for β-amyloid plaques. Bioorganic & Medicinal Chemistry. [Link]

-

Eldehna, W. M., et al. (2023). Discovery of enaminone-linked benzofuran derivatives as dual VEGFR-2/hCA IX inhibitors exhibiting hypoxia-mediated chemosensitization. RSC Medicinal Chemistry. [Link]

Sources

- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C16H13NO2 | CID 619566 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis of fluorinated 3-aminobenzofurans via a tandem SNAr-cyclocondensation strategy - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]

- 5. Synthesis of some novel benzofuran-2-yl(4,5-dihyro-3,5-substituted diphenylpyrazol-1-yl) methanones and studies on the antiproliferative effects and reversal of multidrug resistance of human MDR1-gene transfected mouse lymphoma cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and evaluation of benzofuran-2-yl(phenyl)methanone derivatives as ligands for β-amyloid plaques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of enaminone-linked benzofuran derivatives as dual VEGFR-2/hCA IX inhibitors exhibiting hypoxia-mediated chemosensitization - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Synthetic Evolution of Aminobenzofuran Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzofuran scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic therapeutic agents.[1][2][3] The introduction of an amino substituent to this privileged heterocycle gives rise to aminobenzofurans, a class of compounds demonstrating a vast spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][4][5] This technical guide provides a comprehensive overview of the aminobenzofuran core, tracing its historical discovery, the evolution of its synthetic methodologies, and its applications in modern drug development. We will delve into the causality behind key experimental choices in synthetic protocols and provide detailed, field-proven methodologies for their construction.

Introduction: The Significance of the Aminobenzofuran Scaffold

Benzofuran, a heterocyclic compound composed of a fused benzene and furan ring, was first synthesized by Perkin in 1870.[6][7] While the benzofuran ring itself is a component of many bioactive molecules, the strategic placement of an amino (-NH₂) group onto this core dramatically expands its chemical space and biological potential.[3][8] The amino group, acting as a hydrogen bond donor and acceptor, and a basic center, allows for critical interactions with biological targets such as enzymes and receptors. This functionalization is pivotal, often enhancing the pharmacological profile of the parent benzofuran structure.[9]

Aminobenzofuran derivatives have emerged as crucial pharmacophores in drug discovery, with demonstrated efficacy as kinase inhibitors, P-glycoprotein inhibitors, and tubulin polymerization inhibitors.[1][10] Their utility is highlighted in the development of novel treatments for complex diseases, including cancer, Alzheimer's disease, and various microbial infections.[2][10][11] This guide will explore the journey of these versatile compounds from their initial synthesis to their current status as high-value scaffolds in medicinal chemistry.

Historical Perspective and the Evolution of Synthetic Strategies

The synthesis of the benzofuran nucleus has a rich history, with early methods often requiring harsh conditions.[7][12] The subsequent development of synthetic routes to aminobenzofurans has mirrored the broader advancements in organic chemistry, moving from classical multi-step procedures to more elegant and efficient transition-metal-catalyzed and one-pot methodologies.

Early Approaches: Nitration and Reduction

One of the most traditional and straightforward strategies for introducing an amino group onto the benzofuran ring involves a two-step process:

-

Nitration: Electrophilic nitration of a pre-formed benzofuran introduces a nitro (-NO₂) group.

-

Reduction: The nitro group is then reduced to the corresponding amine.

A common and effective method for this reduction utilizes reagents like stannous chloride (SnCl₂) in an acidic medium or catalytic hydrogenation.[10] This classical approach, while reliable, often suffers from limitations related to regioselectivity during the nitration step and the functional group tolerance of the reduction step.

Modern Synthetic Methodologies

Contemporary organic synthesis offers a diverse toolkit for the construction of aminobenzofurans with high efficiency and control over substitution patterns. These methods can be broadly categorized into intramolecular cyclizations and intermolecular coupling/annulation strategies.

A. Intramolecular Cyclization Strategies: Intramolecular reactions, which form the furan ring from a suitably substituted benzene precursor, are powerful tools for building the benzofuran core.

-

Palladium-Catalyzed Cycloisomerization: This method involves the intramolecular cyclization of substrates like 2-(cyanomethyl) phenyl esters, catalyzed by a palladium complex, to yield 2-aminobenzofurans.[1]

-

Rhodium-Catalyzed Carbene Metathesis: A more recent innovation involves the rhodium-catalyzed intramolecular cyclization of alkyne-tethered diazo compounds.[13][14] This strategy proceeds through a highly reactive donor-donor carbene intermediate.[13][14]

-

Base-Mediated Annulation: Metal-free approaches have also been developed, such as the base-mediated [3+2] annulation of N-phenoxy amides with gem-difluoroalkenes, which provides direct access to 2-aminobenzofuran derivatives.[4][15]

B. Intermolecular and Tandem Reactions: These strategies construct the aminobenzofuran scaffold by bringing together two or more simpler starting materials, often in a single pot.

-

Copper-Catalyzed Annulative Amination: This approach synthesizes 3-aminobenzofurans through the copper-catalyzed reaction of ortho-alkynylphenols with hydroxylamine derivatives.[16] The reaction proceeds via an "umpolung amination" strategy.[16]

-

[4+1] Cycloaddition: A novel and efficient method for constructing 2-aminobenzofurans involves the Scandium(III) triflate-mediated [4+1] cycloaddition of ortho-quinone methides (o-QMs), generated in situ, with isocyanides.[1][17][18] This reaction is notable for its mild conditions and high yields.[1]

-

Tandem SNAr-Cyclocondensation: This strategy is particularly useful for synthesizing highly functionalized, fluorinated 3-aminobenzofurans. It involves the reaction of perfluorinated benzonitriles with α-hydroxycarbonyl compounds in the presence of a base.[19][20]

The following table summarizes and compares several key modern synthetic strategies.

| Synthetic Strategy | Position of Amino Group | Key Reagents/Catalysts | Advantages | Reference |

| Reduction of Nitrobenzofuran | 4-amino (or other) | SnCl₂·2H₂O, or H₂/Pd-C | Well-established, readily available precursors | [10] |

| Smiles Rearrangement | 4-amino | NaH, DMSO | Utilizes readily available 4-hydroxybenzofurans | [10] |

| [4+1] Cycloaddition | 2-amino | Sc(OTf)₃, Isocyanides | Mild conditions, high yields, operational simplicity | [1][17] |

| Copper-Catalyzed Annulation | 3-amino | Cu(OTf)₂, LiOt-Bu, Hydroxylamines | One-step, mild conditions, simple starting materials | [16] |

| Rhodium-Catalyzed Cyclization | 2-amino | Rhodium catalyst, Diazo compounds | Novel reaction mode, valuable products | [13][14] |

| Base-Mediated Annulation | 2-amino | Base (e.g., K₂CO₃), gem-difluoroalkenes | Metal-free, mild, on-DNA compatible | [4][15] |

Detailed Experimental Protocols

To provide actionable insights for laboratory practice, this section details two distinct, validated protocols for the synthesis of aminobenzofurans.

Protocol 1: Synthesis of 4-Aminobenzofuran via Reduction of 4-Nitrobenzofuran

This protocol is a classic and robust method for preparing 4-aminobenzofuran, a common building block. The choice of stannous chloride dihydrate (SnCl₂·2H₂O) is strategic; it is an effective reducing agent for aromatic nitro groups, is relatively inexpensive, and the reaction is typically clean, with straightforward workup. Ethanol is used as the solvent due to its ability to dissolve the starting material and its appropriate boiling point for the reaction.

Step-by-Step Methodology: [10]

-

Dissolution: Dissolve 4-nitrobenzofuran (1.0 equivalent) in ethanol in a round-bottom flask equipped with a reflux condenser.

-

Addition of Reducing Agent: Add stannous chloride dihydrate (SnCl₂·2H₂O) (3.0-5.0 equivalents) to the solution. The excess is used to ensure complete reduction.

-

Reaction: Heat the reaction mixture to reflux (approximately 78 °C) for 2-4 hours. Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Workup: Upon completion, cool the mixture to room temperature. Carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acidic mixture and precipitate tin salts.

-

Extraction: Extract the product into an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 2: Sc(OTf)₃-Mediated [4+1] Cycloaddition for 2-Aminobenzofurans

This modern protocol offers a rapid and efficient entry into diverse 2-aminobenzofuran structures under remarkably mild conditions. The key is the in situ generation of a highly reactive ortho-quinone methide (o-QM) from an o-hydroxybenzhydryl alcohol, which is then trapped by an isocyanide. Scandium triflate (Sc(OTf)₃) is an excellent Lewis acid catalyst for generating the o-QM intermediate. The reaction is often very fast, occurring in minutes at low temperatures.

Step-by-Step Methodology: [1][17]

-

Preparation: To a solution of the isocyanide (e.g., p-nitrophenyl isocyanide, 2.0 equivalents) in dry toluene in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add 4 Å molecular sieves (50 mg per 0.1 mmol of limiting reagent).

-

Cooling: Cool the mixture to 0 °C in an ice bath.

-

Addition of Precursor and Catalyst: Add the o-hydroxybenzhydryl alcohol (1.0 equivalent) and Sc(OTf)₃ (0.1 equivalents) to the cooled solution.

-

Reaction: Stir the reaction at 0 °C. The reaction is typically complete within 20-30 minutes. Monitor by TLC.

-

Quenching and Workup: Upon completion, quench the reaction by adding water.

-

Extraction: Extract the product with ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield the desired 2-aminobenzofuran.

Visualization of Synthetic Pathways

Diagrams are essential for conceptualizing complex chemical transformations. Below are Graphviz diagrams illustrating a general synthetic workflow and a specific reaction mechanism.

General Workflow for Aminobenzofuran Synthesis

Caption: General workflow for aminobenzofuran synthesis.

Mechanism: [4+1] Cycloaddition for 2-Aminobenzofurans

Caption: Plausible mechanism for [4+1] cycloaddition.[1]

Applications in Drug Discovery and Medicinal Chemistry

The aminobenzofuran scaffold is a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. Its derivatives have been investigated for numerous therapeutic applications.

-

Anticancer Agents: Many aminobenzofuran derivatives exhibit potent anticancer activity.[4][10] They can act as kinase inhibitors, disrupting signaling pathways like the PI3K/Akt/mTOR pathway, which are crucial for cancer cell proliferation and survival.[10]

-

Antimicrobial and Antiviral Activity: The benzofuran nucleus is present in natural products with antimicrobial properties, and synthetic aminobenzofurans have shown broad-spectrum activity against bacteria and fungi.[1][2][21]

-

Neurodegenerative Diseases: Researchers have designed and synthesized 3-aminobenzofuran derivatives as multifunctional agents for treating Alzheimer's disease.[11] These compounds can act as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in the disease's progression.[11]

-

Antimalarial Agents: The search for new antimalarials with novel mechanisms of action is critical due to widespread drug resistance. Aminobenzofuran analogues have been explored as part of this effort, showing promise in inhibiting the growth of Plasmodium falciparum.[20][22]

Conclusion and Future Outlook

The journey of aminobenzofuran compounds from their initial discovery to their current prominence underscores the dynamic nature of synthetic and medicinal chemistry. The evolution from classical, often cumbersome, synthetic routes to elegant, transition-metal-free, and one-pot methodologies has made these valuable scaffolds more accessible than ever.[23] The demonstrated versatility and potent biological activity of aminobenzofurans ensure their continued importance in the design and development of next-generation therapeutics. Future research will likely focus on developing even more efficient and sustainable (green chemistry) synthetic protocols, expanding the known biological targets, and advancing promising lead compounds through the drug development pipeline.

References

-

Lin, J., et al. (2022). A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides. Molecules, 27(23), 8479. Available at: [Link]

-

Li, G., et al. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules, 29(16), 3650. Available at: [Link]

-

Chen, K., et al. (2021). Synthesis of 2-aminobenzofurans via base-mediated [3 + 2] annulation of N-phenoxy amides with gem-difluoroalkenes. Organic Chemistry Frontiers, 8(16), 4452-4458. Available at: [Link]

-

Lin, J., et al. (2022). Strategies for the diversified synthesis of 2-aminobenzofurans. ResearchGate. Available at: [Link]

-

Wang, Z., et al. (2023). Rhodium-Catalyzed Intramolecular Cyclization to Synthesize 2-Aminobenzofurans via Carbene Metathesis Reactions. Organic Letters, 25(12), 2113-2117. Available at: [Link]

-

Wang, Z., et al. (2023). Rhodium-Catalyzed Intramolecular Cyclization to Synthesize 2-Aminobenzofurans via Carbene Metathesis Reactions. PubMed. Available at: [Link]

-

Khan, I., & Al-Harrasi, A. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. Available at: [Link]

-

Li, G., et al. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Semantic Scholar. Available at: [Link]

-

Khan, I., & Al-Harrasi, A. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. Available at: [Link]

-

Li, G., et al. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. ResearchGate. Available at: [Link]

-

Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220. Available at: [Link]

-

Loughborough University. (2025). Synthesis of fluorinated 3-aminobenzofurans via a tandem SNAr-cyclocondensation strategy. Loughborough University Research Repository. Available at: [Link]

-

(2025). Synthesis of fluorinated 3-aminobenzofurans via a tandem SNAr-cyclocondensation strategy. RSC Advances, 15, 12843-12853. Available at: [Link]

-

ResearchGate. (n.d.). Some biologically active benzofuran compounds. Retrieved from [Link]

-

Laurita, A., & Cacciapaglia, R. (2019). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules, 24(18), 3369. Available at: [Link]

-

Snieckus, V., & Schneider, C. (2011). Synthesis of 3-Aminobenzofurans via Cu-Catalyzed Annulative Amination. Synfacts, 2011(7), 0721. Available at: [Link]

-

Chen, K., et al. (2021). Synthesis of 2-aminobenzofurans via base-mediated [3 + 2] annulation of N-phenoxy amides with gem-difluoroalkenes. RSC Publishing. Available at: [Link]

-

Wikipedia. (n.d.). Benzofuran. Retrieved from [Link]

-

Koci, J., et al. (2023). Aminobenzofuran-containing analogues of proximicins exhibit higher antiproliferative activity against human UG-87 glioblastoma cells compared to temozolomide. Scientific Reports, 13, 4172. Available at: [Link]

-

Khanam, H., & Shamsuzzaman. (2015). Bioactive Benzofuran derivatives: A review. European Journal of Medicinal Chemistry, 97, 483-504. Available at: [Link]

-

Kumar, R., et al. (2017). A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. Life sciences: Bulletin of Pharmaceutical and Life Sciences, 1(1). Available at: [Link]

-

Miao, M., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(49), 28472-28490. Available at: [Link]

-

Asghari, N., et al. (2022). Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer's disease. Frontiers in Pharmacology, 13, 959310. Available at: [Link]

-

Khanam, H., & Shamsuzzaman. (2015). Bioactive benzofuran derivatives: moracins A-Z in medicinal chemistry. RSC Advances, 5(26), 19999-20011. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of ethyl 5-aminobenzofuran-2-carboxylate compound 136. Retrieved from [Link]

-

Cruz, J. N., et al. (2024). ORIGINS AND BIOLOGICAL APPLICATIONS OF BENZOFURANS. ResearchGate. Available at: [Link]

-

Wang, H., et al. (2023). Transition-Metal-Free One-Pot Synthesis of Fused Benzofuranamines and Benzo[b]thiophenamines. Molecules, 28(23), 7738. Available at: [Link]

-

Miao, M., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. Available at: [Link]

-

ResearchGate. (n.d.). (PDF) Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. Retrieved from [Link]

-

Semantic Scholar. (2024). Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update. Available at: [Link]

-

Devine, S. M., et al. (2021). Discovery and development of 2-aminobenzimidazoles as potent antimalarials. European Journal of Medicinal Chemistry, 223, 113518. Available at: [Link]

Sources

- 1. A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bioactive Benzofuran derivatives: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of 2-aminobenzofurans via base-mediated [3 + 2] annulation of N-phenoxy amides with gem-difluoroalkenes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 5. Bioactive benzofuran derivatives: moracins A-Z in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. jocpr.com [jocpr.com]

- 8. Aminobenzofuran-containing analogues of proximicins exhibit higher antiproliferative activity against human UG-87 glioblastoma cells compared to temozolomide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Rhodium-Catalyzed Intramolecular Cyclization to Synthesize 2-Aminobenzofurans via Carbene Metathesis Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis of 2-aminobenzofurans via base-mediated [3 + 2] annulation of N-phenoxy amides with gem-difluoroalkenes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 16. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]

- 17. researchgate.net [researchgate.net]

- 18. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 19. repository.lboro.ac.uk [repository.lboro.ac.uk]

- 20. Synthesis of fluorinated 3-aminobenzofurans via a tandem SNAr-cyclocondensation strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 21. oldsciparks.lbp.world [oldsciparks.lbp.world]

- 22. Discovery and development of 2-aminobenzimidazoles as potent antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

Unlocking the Therapeutic Potential of (3-Amino-1-benzofuran-2-yl)(4-methylphenyl)methanone: A Technical Guide to Target Identification and Validation

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides an in-depth exploration of the potential therapeutic targets of the novel compound, (3-Amino-1-benzofuran-2-yl)(4-methylphenyl)methanone. While direct biological data for this specific molecule is nascent, the rich pharmacology of the benzofuran scaffold, particularly 3-aminobenzofuran derivatives, offers a fertile ground for hypothesis-driven investigation. As Senior Application Scientists, we present a structured approach to systematically unravel the compound's mechanism of action and identify high-value therapeutic targets.